4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide
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Overview
Description
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide is a chemical compound with the molecular formula C6H14N2O2S. It is known for its unique structure, which includes a thiomorpholine ring substituted with an aminoethylsulfonyl group and an oxide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an aminoethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide
- 2-(1,1-Dioxothiomorpholino)ethylamine
- 4-Thiomorpholineethanamine, 1,1-dioxide
Uniqueness
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14N2O3S2 |
---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-[(1-oxo-1,4-thiazinan-4-yl)sulfonyl]ethanamine |
InChI |
InChI=1S/C6H14N2O3S2/c7-1-6-13(10,11)8-2-4-12(9)5-3-8/h1-7H2 |
InChI Key |
NFISCHNDKJCBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1S(=O)(=O)CCN |
Origin of Product |
United States |
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